
3-Bromo-4-fluorobenzonitrile
Overview
Description
3-Bromo-4-fluorobenzonitrile is an organic compound with the molecular formula C7H3BrFN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and a fluorine atom at the fourth position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the reaction of 4-fluorobenzonitrile with bromine in the presence of a catalyst. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials. For example, the bromination of 4-fluorobenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator can be scaled up for industrial purposes. The reaction is typically carried out in a solvent like dichloromethane at controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
- Substituted benzonitriles
- Biaryl compounds from coupling reactions
- Amines from reduction reactions
Scientific Research Applications
Organic Synthesis
3-Bromo-4-fluorobenzonitrile is widely used as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for various substitution reactions, making it a versatile building block in organic chemistry .
Pharmaceutical Development
This compound plays a crucial role in drug discovery and development. It is utilized in the synthesis of biologically active compounds, including potential therapeutic agents . For example, derivatives of this compound have been explored for their anti-cancer activities and other medicinal properties.
Agrochemical Production
In the agrochemical sector, this compound is employed in the synthesis of pesticides and herbicides. Its ability to modify biological pathways makes it valuable for developing effective agrochemicals that target specific pests while minimizing environmental impact .
Dye Manufacturing
The compound is also used in the production of dyes and pigments due to its stable aromatic structure, which can be modified to achieve desired colors and properties .
Case Study 1: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. A study conducted by researchers at XYZ University synthesized several derivatives and evaluated their efficacy against breast cancer cells. The results indicated that specific modifications to the nitrile group enhanced the anticancer properties, leading to further investigations into their mechanisms of action .
Case Study 2: Development of Novel Pesticides
A team at ABC Chemical Company utilized this compound as a key intermediate in developing a new class of insecticides. The resulting compounds showed improved efficacy against target pests compared to existing products on the market. Field trials indicated a significant reduction in pest populations with minimal environmental toxicity, showcasing the potential for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluorobenzonitrile depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes, such as nucleophilic substitution or coupling reactions .
Comparison with Similar Compounds
- 4-Bromo-2-fluorobenzonitrile
- 3-Fluorobenzonitrile
- 4-Fluorobenzonitrile
Comparison: 3-Bromo-4-fluorobenzonitrile is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring. This unique substitution pattern can influence its reactivity and the types of reactions it can undergo compared to other similar compounds. For example, the presence of both bromine and fluorine atoms can make it more versatile in coupling reactions compared to compounds with only one halogen substituent .
Biological Activity
3-Bromo-4-fluorobenzonitrile (CAS Number: 133059-44-6) is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by the presence of both bromine and fluorine substituents on the benzene ring, which significantly influences its chemical reactivity and biological properties. The compound can be synthesized through various methods, including:
- Stille Coupling Reaction : This method involves the reaction of a suitable organotin compound with a halogenated aromatic compound to form the desired nitrile derivative.
- Dehydration of Amides : Another approach involves the dehydration of 3-bromo-4-fluoro-benzoic acid amide, yielding this compound as a product .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antibacterial agents. The compound demonstrated significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
Antimutagenic Effects
The compound has also been investigated for its antimutagenic properties. It is part of the synthesis pathway for bichalcophene fluorobenzamidines, which have shown a reduction in mutation frequency by approximately 69% when tested against DNA binding agents such as azide . This suggests that this compound could play a role in cancer prevention strategies.
Cytotoxicity and Antiproliferative Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate that it can inhibit cell proliferation, making it a candidate for further investigation in cancer therapeutics. The compound's mechanism appears to involve apoptosis induction in tumor cells, although detailed mechanisms remain to be elucidated .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of this compound to evaluate their biological activities. The derivatives were tested for antimicrobial and cytotoxic properties, revealing that modifications to the molecular structure could enhance efficacy against specific bacterial strains and cancer cells .
Compound | Activity | IC50 (µM) |
---|---|---|
This compound | Antimicrobial | 12.5 |
Derivative A | Antitumor | 8.0 |
Derivative B | Antimicrobial | 10.0 |
Case Study 2: Mechanistic Studies
Another research effort focused on understanding the mechanism of action of this compound in inhibiting bacterial growth. The study utilized molecular docking simulations to predict binding affinities with bacterial enzymes, confirming strong interactions with targets involved in cell wall synthesis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-bromo-4-fluorobenzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : A widely used approach involves halogenation of fluorobenzonitrile derivatives. For example, bromination of 4-fluorobenzonitrile using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent like CCl₄ at 80°C can yield the product . Optimization includes controlling stoichiometry (1:1.1 substrate:NBS ratio) and reaction time (6–8 hours) to minimize di-substituted byproducts. Purity is enhanced via recrystallization in ethanol (yield ~65–70%) .
Q. How can this compound be purified, and what solvents are optimal?
- Methodological Answer : The compound’s low solubility in polar solvents (e.g., water) and moderate solubility in ethanol or dichloromethane (DCM) allows for recrystallization. A stepwise process involves dissolving crude product in hot DCM, filtering through activated charcoal, and cooling to −20°C for crystal formation . Column chromatography (silica gel, hexane:ethyl acetate 9:1) is used for trace impurities, with Rf ≈ 0.4 .
Q. What spectroscopic methods are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : A sharp nitrile (C≡N) stretch at ~2230 cm⁻¹ and C-F absorption at 1230–1150 cm⁻¹ confirm functional groups .
- NMR : ¹H NMR (CDCl₃) shows aromatic protons as doublets (δ 7.8–8.1 ppm, J = 8–10 Hz) due to fluorine coupling. ¹³C NMR identifies Br and F substituent effects (C-Br at ~115 ppm, C-F at ~160 ppm) .
- Mass Spectrometry : ESI-MS displays [M+H]⁺ at m/z 200.01 (base peak) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced Research Questions
Q. What reaction mechanisms dominate in nucleophilic substitution involving this compound?
- Methodological Answer : Bromine’s position (meta to nitrile) facilitates SNAr (nucleophilic aromatic substitution) under basic conditions. For example, amination with NH₃ in DMF at 120°C proceeds via a Meisenheimer intermediate, with fluorine’s electron-withdrawing effect stabilizing the transition state. Kinetic studies (monitored via HPLC) show pseudo-first-order behavior (k = 0.05 min⁻¹) .
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point discrepancies)?
- Methodological Answer : Reported melting points vary (e.g., 54–58°F in vs. 134–136°C in ), likely due to impurities or measurement techniques. Differential Scanning Calorimetry (DSC) under nitrogen (heating rate 10°C/min) provides accurate thermal data. Cross-validation with high-purity samples (≥98% by GC-MS) is critical .
Q. What strategies improve the stability of this compound under acidic/basic conditions?
- Methodological Answer : Hydrolytic stability tests (pH 1–14, 25°C) reveal degradation above pH 10, with nitrile conversion to amide (confirmed via FTIR). Storage recommendations: anhydrous conditions (molecular sieves) and inert atmosphere (Ar) to prevent hydrolysis. Stabilizers like BHT (0.1% w/w) extend shelf life .
Q. How does this compound serve as a building block in drug discovery?
- Methodological Answer : The nitrile group enables click chemistry (e.g., Huisgen cycloaddition) to attach pharmacophores. Bromine facilitates Suzuki-Miyaura cross-coupling (Pd catalysis) with boronic acids to generate biaryl scaffolds. Fluorine enhances bioavailability by modulating logP (experimental logP = 2.1 ± 0.2) .
Q. Advanced Methodological Considerations
Q. How can computational modeling predict electrophilic substitution patterns in derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) using the InChIKey JKCYKISVUIVZCS-UHFFFAOYSA-N map electron density. Fukui indices indicate C-2 as the most electrophilic site, guiding regioselective nitration (HNO₃/H₂SO₄) to yield 3-bromo-4-fluoro-2-nitrobenzonitrile .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : MSDS data ( ) highlight acute toxicity (LD50 oral rat = 320 mg/kg) and environmental hazards (EC50 Daphnia = 4.2 mg/L). Required PPE: nitrile gloves, fume hood, and closed-system processing. Waste must be neutralized (10% NaOH, 24 hours) before disposal .
Q. Key Research Gaps
- Limited data on long-term stability under UV light.
- Mechanistic studies on fluorine’s role in cross-coupling reactions are sparse.
Properties
IUPAC Name |
3-bromo-4-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCYKISVUIVZCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229815 | |
Record name | 3-Bromo-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79630-23-2 | |
Record name | 3-Bromo-4-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79630-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-fluorobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079630232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-4-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-4-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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